molecular formula C11H11N5O6S2 B1222996 Thifensulfuron CAS No. 79277-67-1

Thifensulfuron

Cat. No.: B1222996
CAS No.: 79277-67-1
M. Wt: 373.4 g/mol
InChI Key: LOQQVLXUKHKNIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thifensulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for protein synthesis and plant growth .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis. The disruption in protein synthesis eventually leads to the cessation of cell division and plant growth, causing the death of the plant .

Biochemical Pathways

Upon absorption by the plant, this compound undergoes a primary metabolic pathway known as deesterification . The initial degradation products of this compound are its de-esterified derivatives . This de-esterification process renders this compound herbicidally inactive .

Pharmacokinetics

It’s known that this compound is absorbed through the foliage of plants . Once absorbed, it is distributed within the plant, where it inhibits the ALS enzyme and disrupts amino acid synthesis . The compound is metabolized via deesterification

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, this compound halts protein synthesis, leading to a cessation of cell division . This disruption in the plant’s normal biological processes eventually leads to the plant’s death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thifensulfuron is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with various reagents to form the final sulfonylurea structure . The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting 2-thiophenecarboxylic acid with appropriate reagents.

    Sulfonylation: The thiophene derivative is then sulfonylated to introduce the sulfonylurea group.

    Final Assembly: The final product is obtained by reacting the sulfonylated thiophene with a triazinylamine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory preparation but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Thifensulfuron undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific activity against certain broadleaf weeds and its relatively low use rates compared to other herbicides. Its selectivity and effectiveness in various crops make it a valuable tool in integrated weed management .

Properties

IUPAC Name

3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O6S2/c1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQVLXUKHKNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058185
Record name Thifensulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79277-67-1
Record name Thifensulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79277-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thifensulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thifensulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIFENSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1O5RY2GKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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